molecular formula C19H17NO4 B11052659 N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide

N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide

Cat. No. B11052659
M. Wt: 323.3 g/mol
InChI Key: RPRVBTGCEPRWTJ-UHFFFAOYSA-N
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Description

N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide is a complex organic compound characterized by its unique structural features. It contains a benzodioxin ring fused with a cyclopropane carboxamide moiety, making it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the 1,4-benzodioxin ring. This can be achieved through the condensation of catechol with an appropriate aldehyde under acidic conditions.

    Introduction of the Phenylcarbonyl Group: The phenylcarbonyl group is introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety. This can be done by reacting the intermediate product with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxin ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced carbonyl compounds.

    Substitution: Halogenated or aminated derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may be investigated for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug discovery research.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions suggests it might be modified to enhance its activity or reduce toxicity, potentially leading to new therapeutic agents.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a precursor for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxin ring could facilitate binding to hydrophobic pockets, while the cyclopropane carboxamide moiety might interact with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

    N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide: Similar structure but lacks the cyclopropane carboxamide moiety.

    2-bromo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide: Contains a bromine atom, which could alter its reactivity and biological activity.

Uniqueness

N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide is unique due to the presence of both the benzodioxin ring and the cyclopropane carboxamide moiety. This combination of structural features is not commonly found in other compounds, potentially leading to unique chemical and biological properties.

properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxamide

InChI

InChI=1S/C19H17NO4/c21-18(12-4-2-1-3-5-12)14-10-16-17(24-9-8-23-16)11-15(14)20-19(22)13-6-7-13/h1-5,10-11,13H,6-9H2,(H,20,22)

InChI Key

RPRVBTGCEPRWTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2C(=O)C4=CC=CC=C4)OCCO3

Origin of Product

United States

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